(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione
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Description
“(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione” is a chemical compound that is used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .
Molecular Structure Analysis
The molecular formula of this compound is C17H20N4S . This indicates that it contains 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, and 1 sulfur atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 312.43 . Other properties such as its melting point, boiling point, and density are not specified in the search results .Scientific Research Applications
Electroluminescence and Luminescent Materials
Compounds with structural motifs similar to "(Benzylamino)(4-(2-pyridyl)piperazinyl)methane-1-thione" have been synthesized and characterized for their potential in electroluminescent devices and as luminescent materials. Star-shaped compounds based on 1,3,5-triazine and benzene, exhibiting blue luminescence in both solution and solid states, have been developed for electroluminescent applications, demonstrating the potential of nitrogen-containing heterocycles in advanced optical materials (Pang et al., 2002).
High-Performance Thermosets
Aromatic diamine-based benzoxazines, synthesized using methods that could incorporate structures similar to "this compound," have been explored for creating high-performance thermosets. These materials offer enhanced thermal properties, highlighting the significance of designing novel benzoxazine monomers for advanced polymer applications (Lin et al., 2008).
Metal-Organic Frameworks (MOFs) for Sensing and Removal
Thiophene-based MOFs, potentially incorporating similar functionalities, have been reported for their efficient luminescent sensory properties and ability to selectively sense and remove environmental contaminants. These findings underscore the utility of incorporating specific functional groups into MOFs for environmental monitoring and purification (Zhao et al., 2017).
Properties
IUPAC Name |
N-benzyl-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXMDSNLIPNQHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=S)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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